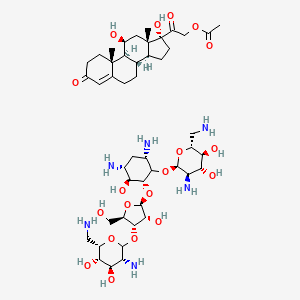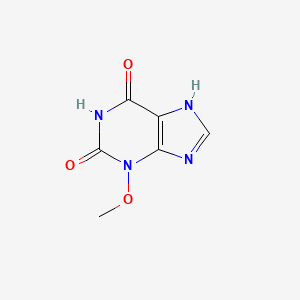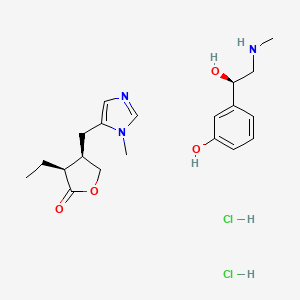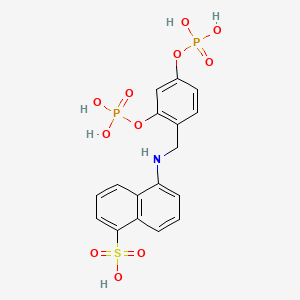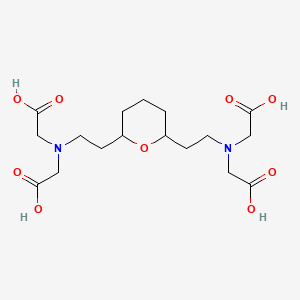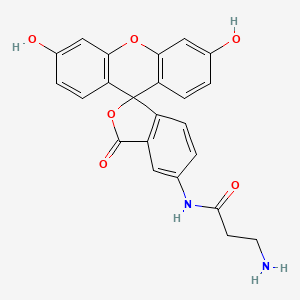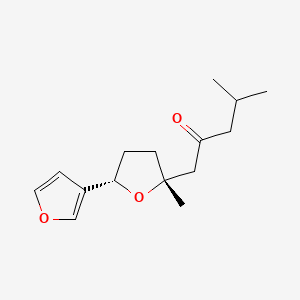
Ngaione
Overview
Description
Ngaione is a naturally occurring sesquiterpene ketone found predominantly in the essential oil of the leaves of Myoporum laetum It has the molecular formula C₁₅H₂₂O₃ and is known for its distinctive chemical structure, which includes a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ngaione involves several steps, starting from optically active furyl alcohol. A key step in the synthesis is the construction of a tetrahydrofuran ring via a π-allyl palladium complex with a chiral phosphine ligand. This method allows for the enantiocontrolled total synthesis of this compound and its stereoisomers .
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction of essential oils from Myoporum laetum leaves. The essential oil is then subjected to various purification processes to isolate this compound. The extraction process involves steam distillation followed by chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Ngaione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols derived from this compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Ngaione is used as a starting material for the synthesis of other complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and antifungal properties.
Medicine: this compound and its derivatives are being explored for their potential therapeutic effects.
Industry: this compound is used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ngaione involves its interaction with various molecular targets. This compound exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to modulate several biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Ngaione is unique among sesquiterpene ketones due to its specific chemical structure and biological activities. Similar compounds include:
Ipomeamarone: Another sesquiterpene ketone with similar biological activities.
Nagilactones: A group of terpenoid lactones with comparable pharmacological effects.
Podolactones: Structurally related compounds with similar therapeutic potential.
This compound stands out due to its distinctive carbonyl group and the specific reactions it undergoes, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDWNOSFDVCDF-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-12-4 | |
| Record name | 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ngaione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


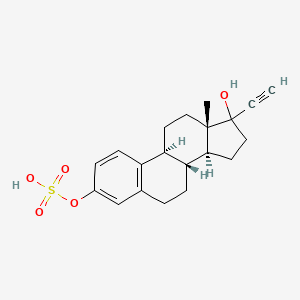
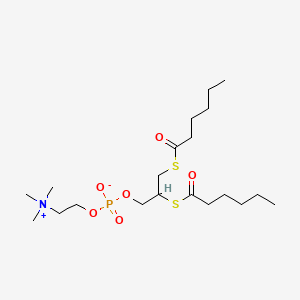
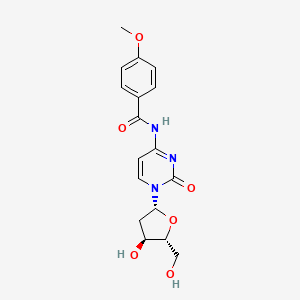
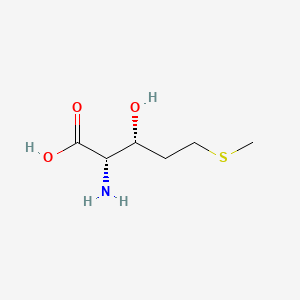
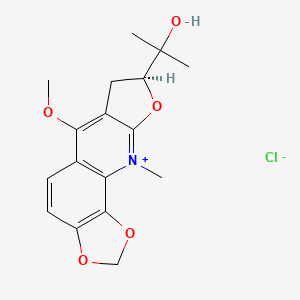
![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1216429.png)
